Zeven

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

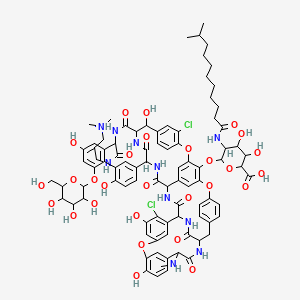

分子式 |

C88H100Cl2N10O28 |

|---|---|

分子量 |

1816.7 g/mol |

IUPAC名 |

6-[[5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |

InChI |

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121) |

InChIキー |

KGPGQDLTDHGEGT-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Deep Dive into the Physicochemical Properties of Zein Protein

For Researchers, Scientists, and Drug Development Professionals

Zein (B1164903), the primary storage protein found in corn ( Zea mays ), is a versatile and biodegradable prolamine protein with significant potential in the pharmaceutical, food, and biomedical industries.[1][2][3][4] Its unique physicochemical properties, stemming from its specific amino acid composition and molecular structure, make it a subject of extensive research for applications ranging from drug delivery and tissue engineering to biodegradable films and coatings.[2][5] This technical guide provides an in-depth exploration of the core physicochemical properties of zein, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

Molecular Composition and Classification

Zein is not a single protein but a heterogeneous mixture of polypeptides.[2] These are classified into four main subfamilies—α, β, γ, and δ-zein—based on their differential solubility, molecular weight, and amino acid sequences.[6][7][8] α-zein is the most abundant fraction, constituting 75-85% of the total zein content.[8]

The amino acid composition of zein is a defining characteristic that dictates many of its properties. It is exceptionally rich in nonpolar amino acids such as glutamine, leucine, proline, and alanine, which contributes to its pronounced hydrophobicity.[1][2][6][9][10] Conversely, it is deficient in essential amino acids like lysine (B10760008) and tryptophan.[2][3][6][9]

Table 1: Classification and Molecular Weights of Zein Fractions

| Zein Class | Molecular Weight (kDa) | Relative Abundance (%) | Key Characteristics |

| α-zein | 21–25 (major bands at 22 and 24)[6][11] | 75–85[8] | Major fraction, responsible for the core properties of whole zein. |

| β-zein | 17–18[6] | 10–15[8] | Rich in sulfur-containing amino acids.[2] |

| γ-zein | 27[6] | 5–10[8] | Rich in proline and cysteine.[2] |

| δ-zein | 9–10[6] | Minor component | High in methionine. |

Table 2: Typical Amino Acid Composition of Whole Zein

| Amino Acid | Percentage (%) |

| Glutamine/Glutamic Acid | 21.4 - 25.31[6][9] |

| Leucine | 17.79 - 19.3[6][9] |

| Proline | 9.0 - 9.14[6][9] |

| Alanine | 8.3 - 8.9[6][9] |

| Phenylalanine | 6.8[6] |

| Isoleucine | 6.2[6] |

| Serine | 5.7[6] |

| Tyrosine | 5.1[6] |

| Lysine | ~0.17[9] |

Solubility Profile

Zein's solubility is a critical parameter for its processing and application. Its high content of nonpolar amino acids renders it insoluble in water.[1][6][9][11] However, it is readily soluble in aqueous alcohol solutions, typically 60-95% (v/v) ethanol (B145695), as the alcohol disrupts the internal hydrogen bonds of the protein, allowing for solvation.[1] Zein is also soluble in aqueous alkaline solutions with a pH of 11.5 or greater.[11]

Table 3: Solubility of Zein in Various Solvents

| Solvent System | Solubility | Reference |

| Water | Insoluble | [1][11] |

| Anhydrous Alcohols (except methanol) | Insoluble | [1][11] |

| Acetone | Insoluble | [11] |

| Aqueous Ethanol (60-95% v/v) | High | [1] |

| Aqueous Isopropanol | Soluble | [6] |

| Aqueous Alkaline Solutions (pH > 11.5) | Soluble | [1][11] |

The isoelectric point (pI) of zein is approximately 6.2.[1][12][13] At this pH, the net charge of the protein is minimal, leading to increased protein-protein interactions and aggregation, which results in minimum solubility.[1] Below the pI, zein carries a net positive charge, and above the pI, it has a net negative charge.[1]

Structural Characteristics

The secondary structure of zein is predominantly α-helical, as confirmed by circular dichroism (CD) spectroscopy.[14][15] The α-helical content can range from 35% to 60%.[15][16] The structure is proposed to consist of nine adjacent, antiparallel helices arranged in a cylindrical fashion.[14][17] This structure is stabilized by intramolecular hydrogen bonds.

Table 4: Secondary Structure Composition of Native Zein

| Structural Element | Percentage (%) |

| α-Helix | 40.6 |

| β-Sheet | 22.02 |

| β-Turn | 17.29 |

| Random Coil | 20.10 |

Source:[16]

Thermal Properties

The thermal behavior of zein is crucial for applications involving heat processing, such as extrusion and film formation. Differential Scanning Calorimetry (DSC) is the primary technique used to characterize the thermal transitions of zein.[18] Zein exhibits a glass transition temperature (Tg) and a denaturation temperature (Td). The Tg is the reversible transition from a rigid, glassy state to a more flexible, rubbery state.[18] The Td corresponds to the unfolding of the protein structure.[18] These temperatures are significantly influenced by moisture content and the presence of plasticizers.[18] For pure, dry zein, the Tg can be in the range of 150 to 180 °C.[19]

Table 5: Thermal Properties of Zein

| Property | Typical Value Range | Notes |

| Glass Transition Temperature (Tg) | 150 - 180 °C (dry) | Decreases with increasing moisture content and addition of plasticizers. |

| Denaturation Temperature (Td) | 58.5 - 70 °C (in solution) | Varies with heating rate and hydration level.[20] |

Experimental Protocols

A fundamental understanding of the methodologies used to characterize zein is essential for reproducible research and development.

Protocol 1: Determination of Zein Solubility (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of zein in a given solvent.

Materials:

-

Zein powder

-

Selected solvent (e.g., 70% v/v ethanol in water)

-

Magnetic stirrer and stir bar

-

Centrifuge

-

Drying oven

-

Analytical balance

Procedure:

-

Preparation of Solvent: Prepare the desired solvent system with precise concentrations.[1]

-

Saturation: Add an excess amount of zein powder to a known volume of the solvent in a sealed container.[1]

-

Equilibration: Stir the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure the solution is saturated.[1]

-

Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved zein.[1]

-

Quantification:

-

Carefully decant a known volume of the clear supernatant into a pre-weighed dish.

-

Evaporate the solvent in a drying oven at a temperature that will not degrade the zein (e.g., 60°C) until a constant weight is achieved.[1]

-

The final weight of the dried zein is used to calculate the solubility (e.g., in g/L).

-

Protocol 2: Analysis of Zein Fractions by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique to separate zein fractions based on their molecular weight.

Materials:

-

Zein extract

-

Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)

-

Polyacrylamide gel (e.g., 12%)

-

Tris-Glycine-SDS running buffer

-

Molecular weight markers

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (methanol and acetic acid)

Procedure:

-

Sample Preparation: Mix the zein extract with Laemmli sample buffer in a 1:1 ratio. Heat the samples at 95°C for 5 minutes to denature the proteins.[7]

-

Gel Electrophoresis: Load 10-20 µg of the prepared protein sample into the wells of the polyacrylamide gel. Include a molecular weight marker. Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.[7]

-

Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour with gentle agitation.[7]

-

Destaining: Destain the gel with the destaining solution until the protein bands are clearly visible against a clear background.[7]

-

Visualization: Document the gel using a gel documentation system. The approximate molecular weights of the zein fractions can be determined by comparison to the standards.[7]

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol provides a general method for analyzing the thermal properties of zein.

Materials:

-

Zein sample (anhydrous or hydrated)

-

Aluminum DSC pans and lids

-

DSC instrument

Procedure:

-

Sample Preparation:

-

Sample Encapsulation: Accurately weigh 3-6 mg of the prepared zein sample into an aluminum DSC pan and hermetically seal it. Use an empty sealed pan as a reference.[18][20]

-

DSC Measurement:

-

Data Analysis:

-

Determine the glass transition temperature (Tg) as the midpoint of the step-like change in the baseline of the DSC thermogram.[18]

-

Identify the denaturation temperature (Td) as the peak temperature of the endothermic event.[18]

-

Calculate the enthalpy of denaturation (ΔH) by integrating the area of the denaturation peak.[18]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Zein | 9010-66-6 [chemicalbook.com]

- 4. Evaluation of functional properties of Zein extracted from various maize varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pH Effect on the Structure, Rheology, and Electrospinning of Maize Zein | MDPI [mdpi.com]

- 14. A structural model for maize zein proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural characterization of alpha-zein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Zein - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

A Technical Guide to the Sources and Extraction of Zein for Pharmaceutical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zein (B1164903), the primary storage protein of corn (Zea mays), is a biodegradable and biocompatible polymer with considerable potential in the pharmaceutical and biomedical fields.[1][2] Its unique physicochemical properties, including its hydrophobicity, film-forming capabilities, and self-assembly into nanoparticles, make it an attractive excipient for controlled drug delivery, tissue engineering, and other biomedical applications.[1][2] This technical guide provides an in-depth overview of the principal sources of zein and a detailed examination of the various methods employed for its extraction and purification, with a focus on providing actionable experimental protocols and comparative data for research and development.

Primary Sources of Zein

Commercial zein is predominantly extracted from co-products of the corn processing industry. The primary raw materials include:

-

Corn Gluten Meal (CGM): The most significant commercial source of zein, CGM is a protein-rich co-product of the corn wet-milling process, which is designed to separate corn kernels into starch, fiber, germ, and protein.[3][4] CGM typically contains 60-70% protein, with zein constituting a major fraction of this protein content.[3][4]

-

Dry-Milled Corn (DMC): In the dry-milling process, corn kernels are fractionated into grits, meal, flour, and bran. While the entire kernel can be used, specific fractions are often the starting material for zein extraction.[3]

-

Distiller's Dried Grains with Solubles (DDGS): A co-product of the dry-grind ethanol (B145695) industry, DDGS is the material remaining after the fermentation of corn starch to ethanol. It is a concentrated source of protein and fiber, and thus a viable, though less common, source for zein extraction.[3]

The choice of source material can influence the yield, purity, and composition of the extracted zein, as the processing history of the co-product can affect the protein's integrity and extractability.

Zein Extraction Methodologies

A variety of techniques have been developed for the extraction of zein, ranging from traditional solvent-based methods to more advanced, environmentally friendly approaches. The selection of an appropriate extraction method is critical as it directly impacts the yield, purity, and functional properties of the resulting zein.

Conventional Solvent Extraction

The most established and widely used method for zein extraction relies on its solubility in aqueous alcohol solutions.[5][6] This method can be tailored to selectively extract different fractions of zein (α, β, γ, and δ-zein) based on their differential solubilities in varying alcohol concentrations.[3]

Key Parameters:

-

Solvent: Aqueous solutions of ethanol (typically 60-95% v/v) or isopropanol (B130326) (typically 55-88% w/w) are most common.[5][6]

-

Temperature: Elevated temperatures, generally in the range of 45-65°C, are used to increase zein solubility and extraction efficiency.[3][7]

-

pH: The pH of the extraction medium can be adjusted to optimize yield and purity. Alkaline conditions are sometimes employed in commercial processes.[5]

-

Solid-to-Liquid Ratio: This ratio is optimized to balance extraction efficiency with solvent usage, typically ranging from 1:4 to 1:8 (w/v).[7][8]

Experimental Protocol: Laboratory-Scale Solvent Extraction of α-Zein from Corn Gluten Meal

Objective: To extract and purify α-zein from corn gluten meal using a modified solvent extraction method.[5][9]

Materials:

-

Corn Gluten Meal (CGM)

-

Isopropanol (or Ethanol)

-

Deionized water

-

Sodium Hydroxide (NaOH) (optional)

-

Sodium Bisulfite (optional, as a reducing agent)

-

Centrifuge and appropriate centrifuge tubes

-

Stirring hot plate

-

Vacuum oven or lyophilizer

Procedure:

-

Slurry Preparation: Prepare a slurry of CGM in 70% (v/v) aqueous isopropanol at a 1:6 (w/w) solid-to-solvent ratio in a suitable beaker.[9]

-

(Optional) pH and Reductant Addition: For enhanced extraction, add 0.25% (w/w) NaOH and 0.5% (w/w) sodium bisulfite to the slurry. The NaOH helps to solubilize proteins near their isoelectric point, while sodium bisulfite can cleave disulfide bonds.[5][9]

-

Extraction: Heat the slurry to 60°C while stirring continuously for 1 hour.[9]

-

Initial Separation: Centrifuge the slurry at approximately 8,000 x g for 15 minutes at room temperature to pellet the insoluble solids.[9]

-

Supernatant Collection: Carefully decant the supernatant, which contains the dissolved zein.

-

Precipitation of Non-α-Zein: To selectively precipitate non-α-zein fractions, increase the alcohol concentration of the supernatant.

-

Secondary Separation: Centrifuge the solution again to pellet the precipitated non-α-zein proteins.

-

α-Zein Precipitation: Collect the resulting supernatant, which is now enriched with α-zein. Precipitate the α-zein by holding the solution at -20°C overnight.[9]

-

Final Collection and Drying: Centrifuge the cold solution at 8,000 x g at -20°C to collect the precipitated α-zein. Wash the pellet with cold deionized water and re-centrifuge. Dry the final pellet in a vacuum oven at 50°C or by lyophilization to obtain a fine powder.[9]

Caption: Logical flow of enzyme-assisted extraction of zein.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer, thereby improving extraction efficiency and reducing extraction time and temperature. [10][11][12] Experimental Protocol: Ultrasound-Assisted Extraction of Zein

Objective: To extract zein from defatted corn flour using an ultrasonic bath. [10] Materials:

-

Defatted corn flour (ground to a fine powder)

-

Aqueous ethanol (e.g., 65% or 95% v/v)

-

Ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Acetone (B3395972) (for precipitation)

Procedure:

-

Sample Preparation: Mix 150 mg of defatted corn flour with 1.5 mL of the desired aqueous ethanol solution in a centrifuge tube. [10]2. Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes. [10]3. Separation: Centrifuge the mixture at high speed (e.g., 16,000 x g) for 10 minutes. [10]4. Supernatant Collection: Collect the supernatant containing the extracted zein.

-

Precipitation: Add acetone to the supernatant at a 4:1 (v/v) ratio and incubate at -20°C for 2 hours to precipitate the zein. [10]6. Recovery: Centrifuge the mixture at 16,000 x g for 10 minutes to pellet the zein. Discard the supernatant and dry the zein pellet. [10]

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and sample, leading to a rapid increase in temperature and pressure within the plant material. This causes cell rupture and enhances the release of the target compounds into the solvent, resulting in shorter extraction times and reduced solvent consumption. [13] Experimental Protocol: Microwave-Assisted Extraction of Zein

Objective: To extract zein from enzyme-pretreated corn protein powder using microwave irradiation. [13] Materials:

-

Enzyme-pretreated corn protein powder (as described in the enzymatic extraction protocol)

-

Aqueous ethanol (e.g., 85% v/v)

-

Microwave extraction system

-

Centrifuge

Procedure:

-

Extraction: Mix the pre-treated corn protein powder with 85% aqueous ethanol.

-

Place the mixture in the microwave extractor and irradiate for a short period (e.g., 3-15 minutes) at a specific power level (e.g., 200-500 W). [13]3. Recovery: After extraction, centrifuge the mixture to separate the solid residue from the zein-containing supernatant.

-

The zein can be recovered from the supernatant by precipitation (e.g., by adding water to reduce the ethanol concentration) and subsequent drying. [13]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, most commonly using carbon dioxide (CO₂), is a green technology that offers high selectivity and avoids the use of organic solvents. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned. While SFE is highly effective for extracting non-polar compounds like oils and pigments from corn products, its application for directly extracting the polar zein protein is less common and typically requires the use of a polar co-solvent (modifier) like ethanol. [14][15]A detailed, standardized protocol for the primary extraction of zein using SFE is not as established as for other methods.

Quantitative Comparison of Extraction Methods

The yield and purity of extracted zein are critical parameters that vary significantly with the extraction method and the source material. The following tables summarize representative quantitative data from the literature.

Table 1: Comparison of Zein Yield and Purity from Different Extraction Methods

| Extraction Method | Source Material | Key Parameters | Zein Yield (%) | Protein Purity (%) | Reference(s) |

| Conventional Solvent | Corn Gluten Meal | 88% Isopropanol | 23 | 28 | [5] |

| Conventional Solvent | Corn Gluten Meal | 70% Isopropanol | ~35 | 44 | [5] |

| Conventional Solvent | Corn Gluten Meal | 70% Ethanol | ~35 | 44 | [5] |

| Conventional Solvent | Dry-Milled Corn | 68.1% Ethanol, 45.6°C, 54.8 min | 60 (of total zein) | 50 | [3] |

| Acidic Extraction | Corn Gluten Meal | Acetic Acid | Higher than alcohol | Similar to commercial | [6] |

| Enzyme-Assisted + Solvent | Corn Protein Powder | Amylase/Saccharase + 85% Ethanol | 23.8 | 92.4 | [13] |

| Ultrasound-Assisted | Corn Flour | 65% Ethanol, 15 min | - | - | [11] |

| Microwave-Assisted | Corn Protein Powder | Enzyme pre-treatment + 85% Ethanol | 23.8 | 92.4 | [13] |

Note: Yield and purity values are highly dependent on the specific experimental conditions and the composition of the starting material. The values presented are for comparative purposes.

Table 2: Effect of Solvent Type and Concentration on Zein Yield and Protein Content

| Solvent | Concentration (% v/v) | Yield (%) | Protein Content (%) | Reference |

| Isopropanol | 70 | 85.33 | 73.64 | [6] |

| Isopropanol | 80 | 74.45 | 65.21 | [6] |

| Isopropanol | 90 | 63.28 | 61.43 | [6] |

| Ethanol | 70 | 78.67 | 68.98 | [6] |

| Ethanol | 80 | 69.87 | 64.76 | [6] |

| Ethanol | 90 | 58.98 | 58.99 | [6] |

| Acetic Acid | 70 | 80.11 | 67.54 | [6] |

| Acetic Acid | 80 | 72.56 | 68.98 | [6] |

| Acetic Acid | 90 | 66.23 | 69.87 | [6] |

Purity Analysis of Extracted Zein

The purity of the extracted zein is crucial for its application in pharmaceutical and biomedical fields. Several analytical techniques are employed to assess zein purity:

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a standard method to determine the molecular weight distribution of the protein fractions and to identify the presence of impurities. Pure α-zein typically shows two major bands at approximately 19 and 22 kDa. [4]* Kjeldahl Method or Dumas Combustion: These methods are used to determine the total nitrogen content, which is then converted to protein content using a conversion factor (typically 6.25 for proteins). [16]* High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify the different zein fractions.

-

Spectrophotometry: UV-Vis spectrophotometry can be used for the colorimetric determination of protein concentration, for instance, using the biuret (B89757) method. [12][17]

Conclusion

The selection of an appropriate source and extraction method for zein is a critical consideration for researchers and drug development professionals. Conventional solvent extraction remains a robust and well-characterized method, particularly for producing high-purity α-zein. However, emerging techniques such as enzymatic, ultrasound-assisted, and microwave-assisted extraction offer potential advantages in terms of yield, efficiency, and environmental impact. A thorough understanding of the principles and protocols of these methods, along with a careful analysis of the resulting zein's purity and properties, is essential for the successful development of zein-based pharmaceutical and biomedical products. This guide provides a foundational framework to assist in the informed selection and implementation of zein extraction strategies for advanced applications.

References

- 1. New Methods for Extraction and Quantitation of Zeins Reveal a High Content of γ-Zein in Modified opaque-2 Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Methods for Extraction and Quantitation of Zeins Reveal a High Content of gamma-Zein in Modified opaque-2 Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. DSpace [dr.lib.iastate.edu]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. xuebao.scau.edu.cn [xuebao.scau.edu.cn]

- 9. benchchem.com [benchchem.com]

- 10. sciforum.net [sciforum.net]

- 11. A Proteomic Approach to Identify Zein Proteins upon Eco-Friendly Ultrasound-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. CN101560252B - Method for extracting zein by microwave - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. scribd.com [scribd.com]

- 17. cerealsgrains.org [cerealsgrains.org]

A Technical Guide to the Solubility of Zein in Diverse Solvent Systems

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Zein (B1164903), the primary storage protein found in corn (maize), is a biodegradable and biocompatible polymer with significant potential across the pharmaceutical, biomedical, and food industries.[1] Its utility is fundamentally governed by its unique solubility characteristics, which are complex and highly dependent on the solvent system and various physical parameters. This technical guide provides a comprehensive overview of zein's solubility in a range of solvents, presenting quantitative data, detailed experimental protocols for solubility determination, and visual workflows to elucidate the methodologies.

Core Principles of Zein Solubility

Zein is classified as a prolamin, a group of proteins notable for their high content of nonpolar amino acids such as proline, glutamine, leucine, and alanine. This amino acid composition renders zein hydrophobic and thus insoluble in water.[2][3] However, it is readily soluble in specific organic and aqueous-organic solvent systems. The mechanism of solubilization generally involves the disruption of intermolecular hydrogen bonds within the zein structure by a solvent, which then solvates the protein molecules.[1]

Quantitative Solubility of Zein in Various Solvents

The solubility of zein is not absolute and is influenced by factors including the specific type of zein (e.g., α-zein, β-zein, γ-zein), temperature, pH, and the precise composition of the solvent.[2][4] The following tables summarize the quantitative and qualitative solubility of zein in commonly used solvent systems.

Table 1: Solubility of Zein in Aqueous Alcohol Solutions

| Solvent System | Concentration for Maximum Solubility | General Solubility Profile | References |

| Aqueous Ethanol (B145695) | 60-95% (v/v) | High solubility is typically observed in ethanol concentrations ranging from 60% to 95%. Solubility significantly decreases below 50% and above 95% ethanol. | [1][2][5] |

| Aqueous Isopropanol | ~40% (mol/mol) | Exhibits maximum solubility around this concentration. | [5][6] |

| Aqueous tert-Butanol | ~40% (mol/mol) | Shows maximum solubility around this concentration. | [5][6] |

| Aqueous n-Propanol | Broad range | n-Propyl alcohol is noted as one of the best lower aliphatic alcohols for solubilizing zein, offering a low minimum critical peptization temperature over a broad composition range. | [7] |

| Anhydrous Alcohols | Insoluble (except methanol) | Zein is generally insoluble in anhydrous alcohols, with the exception of methanol. | [1][8] |

Table 2: Solubility of Zein in Aqueous Systems at Varying pH

| Solvent System | pH for Solubility | General Solubility Profile | References |

| Aqueous Alkaline Solutions | > 11.5 | Zein is soluble in aqueous solutions with a pH above 11.5. This is due to the deprotonation of amino acid side chains, leading to increased electrostatic repulsion between protein molecules. | [1][2][8] |

| Aqueous Acidic Solutions | Soluble in Acetic Acid | Zein is soluble in aqueous acetic acid solutions. | [2][9] |

| Water | Insoluble | Zein is practically insoluble in water at neutral pH. | [1][5] |

| Isoelectric Point (pI) | ~6.2 | Zein exhibits minimum solubility near its isoelectric point (pI ≈ 6.2), where the net charge on the protein is minimal, leading to increased protein-protein aggregation. | [1] |

Table 3: Solubility of Zein in Other Organic Solvents

| Solvent System | Solubility | References |

| Glycols | Soluble | [1][8] |

| Acetone | Insoluble | [1][5][8] |

| Acetone/Water Mixtures | Soluble | [10] |

| Furfuryl Alcohol | Soluble | [8] |

| Tetrahydrofurfuryl Alcohol | Soluble | [8] |

| Glacial Acetic Acid | Soluble | [11] |

Factors Influencing Zein Solubility

Several factors can significantly impact the solubility of zein in a given solvent system. A thorough understanding of these is crucial for the successful formulation and application of zein-based products.

-

Temperature: The effect of temperature on zein solubility is complex. For aqueous alcohol solutions, increasing the temperature can enhance solubility up to a certain point, with the temperature dependence often following Arrhenius's law.[1][6] However, excessive heat can lead to protein denaturation and aggregation, thereby reducing solubility.[1][12]

-

pH: As detailed in Table 2, pH plays a critical role in the solubility of zein in aqueous systems. Solubility is minimal at the isoelectric point and increases significantly at highly alkaline pH values.[1]

-

Ionic Strength: The influence of ionic strength on zein solubility can be multifaceted, depending on the specific ions and their concentrations. In some instances, salts can increase solubility ("salting-in"), while in others, they can cause precipitation ("salting-out").[1]

-

Ethanol Concentration: In aqueous ethanol solutions, the concentration of ethanol is a primary determinant of zein solubility. A sufficient amount of both water and ethanol is necessary to disrupt intermolecular hydrogen bonds and solvate the protein effectively.[1][13]

Experimental Protocols for Determining Zein Solubility

A standardized methodology is essential for obtaining reproducible and comparable solubility data. The following protocols outline common methods for determining the solubility of zein.

Gravimetric Method

This method directly measures the mass of soluble zein in a given volume of solvent.

Methodology:

-

Preparation of Solvent: Prepare the desired solvent system with precise component concentrations (e.g., 70% v/v ethanol in water).[1]

-

Saturation: Add an excess amount of zein powder to a known volume of the prepared solvent in a sealed container to create a saturated solution.[1]

-

Equilibration: Stir the mixture at a constant temperature for a sufficient duration (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.[1]

-

Separation of Undissolved Zein: Centrifuge the suspension at a high speed (e.g., 10,000 x g) for a specified time (e.g., 30 minutes) to pellet the undissolved zein.[1]

-

Quantification of Soluble Zein:

-

Carefully decant a known volume of the clear supernatant into a pre-weighed dish.[1]

-

Evaporate the solvent in a drying oven at a temperature that will not degrade the zein (e.g., 60°C) until a constant weight is achieved.[1]

-

The final weight of the dried zein is used to calculate the solubility (e.g., in g/L).[1]

-

Spectrophotometric Method

This method relies on the absorbance of light by the protein to determine its concentration in solution.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of zein solutions of known concentrations in the chosen solvent to create a standard curve.[5]

-

Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated zein solution and obtain the clear supernatant.

-

Absorbance Measurement:

-

Concentration Determination: Determine the concentration of zein in the supernatant by comparing its absorbance to the standard curve.[1][5]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols for determining zein solubility.

Caption: Workflow for the Gravimetric Determination of Zein Solubility.

Caption: Workflow for the Spectrophotometric Determination of Zein Solubility.

Conclusion

The solubility of zein is a critical physicochemical property that dictates its functionality and application in various scientific and industrial fields. A comprehensive understanding of its solubility in different solvent systems, and the factors that influence it, is paramount for the successful design and development of zein-based materials. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile biopolymer. The standardized methodologies presented will aid in achieving reproducible and comparable results, fostering innovation and advancing the applications of zein.

References

- 1. benchchem.com [benchchem.com]

- 2. WHAT IS ZEIN - Flo Enterprises, LLC [zeinproducts.com]

- 3. cerealsgrains.org [cerealsgrains.org]

- 4. Extraction and solubility characteristics of zein proteins from dry-milled corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. "Zein properties and alternative recovery methods" by Dejing Fu [digitalcommons.unl.edu]

- 7. Binary Solvents for Zein: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US5324351A - Aqueous dispersions of zein and preparation thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Structural transitions and molecular interactions of zein induced by ethanol and extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. contractlaboratory.com [contractlaboratory.com]

A Technical Guide to the Self-Assembly and Aggregation of Zein Molecules for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zein (B1164903), the primary storage protein from corn, has garnered significant attention in the pharmaceutical industry due to its biocompatibility, biodegradability, and unique self-assembly properties.[1] Recognized as Generally Regarded as Safe (GRAS) by the U.S. Food and Drug Administration, zein is an attractive excipient for creating novel drug delivery systems.[2][3] Its amphiphilic nature, stemming from a high proportion of hydrophobic amino acids, allows for the encapsulation of a wide range of therapeutic agents, protecting them from degradation and enabling controlled release.[2][4] This technical guide provides an in-depth exploration of the core mechanisms governing zein's self-assembly and aggregation, the factors influencing these processes, and detailed experimental protocols for the synthesis and characterization of zein-based nanoparticles.

The Core Mechanism of Zein Self-Assembly

The self-assembly of zein is a hierarchical process driven by its inherent amphiphilic character and its interactions with the surrounding solvent environment.[5] Zein is not a single protein but a class of prolamines, primarily composed of α-zein (75-85%), β-zein (10-15%), and γ-zein (5-10%), each differing in molecular weight and solubility.[5] The high content of nonpolar amino acids like leucine, proline, and alanine (B10760859) is crucial for its self-assembly behavior.[6][7]

The process is primarily governed by two main forces:

-

Hydrophobic Interactions: Zein is insoluble in water but soluble in aqueous ethanol (B145695) solutions (60-90%).[8][9] When the ethanol concentration changes, or when a zein-ethanol solution is introduced into an aqueous anti-solvent, the hydrophobic regions of the zein molecules are exposed to an unfavorable polar environment.[6] To minimize this exposure, these hydrophobic domains associate with each other, driving the initial formation of aggregates or nanoparticles.[2]

-

Hydrogen Bonding: Simultaneously, hydrogen bonds form between the polar residues of the zein molecules, such as glutamine, and with any residual water molecules.[2] These bonds contribute significantly to the stability and integrity of the assembling network, dictating the packing and ordering of the zein molecules.[2][10]

This interplay results in a structural transformation where the native α-helical structure of zein can convert into β-sheets, which then orient, align, and pack to form higher-order nanostructures like stripes, rings, and eventually spheres.[11] The process can be understood as a progression from single molecules to nanospheres, which can then adhere to form beaded fibers and finally mature into nanofibers, driven by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions.[12]

References

- 1. Frontiers | Zein-based nanoparticles: Preparation, characterization, and pharmaceutical application [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Zein - Wikipedia [en.wikipedia.org]

- 4. Zein-based nano-delivery systems for encapsulation and protection of hydrophobic bioactives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Zein-based nanoparticles: Preparation, characterization, and pharmaceutical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. A structural model for maize zein proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Study on Self-Assembled Morphology and Structure Regulation of α-Zein in Ethanol-Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal and Mechanical Properties of Zein

For Researchers, Scientists, and Drug Development Professionals

Zein (B1164903), the primary storage protein derived from corn, has emerged as a versatile biopolymer with significant potential in the pharmaceutical, biomedical, and food industries.[1][2] Its biocompatibility, biodegradability, and unique solubility characteristics make it an attractive material for applications ranging from drug delivery systems and tissue engineering scaffolds to biodegradable packaging.[1][3][4] A thorough understanding of its thermal and mechanical properties is crucial for optimizing its performance in these advanced applications. This technical guide provides a comprehensive overview of the core thermal and mechanical characteristics of zein, detailed experimental protocols for their evaluation, and a summary of key quantitative data.

Thermal Properties of Zein

The thermal behavior of zein is a critical determinant of its processing parameters and the stability of zein-based materials. The two primary thermal transitions observed in zein are the glass transition temperature (Tg) and the denaturation temperature (Td).[1]

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a reversible transition in the amorphous regions of zein from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is a key indicator of the material's mechanical properties and stability.[1] In its anhydrous state, zein exhibits a high Tg, typically around 150-165°C.[5][6] However, the Tg of zein is highly sensitive to the presence of plasticizers, most notably water. Water acts as a potent plasticizer, significantly lowering the Tg by intercalating between protein chains and increasing their mobility.[1] As the moisture content increases, the Tg of zein decreases substantially.[1][7] For instance, the addition of even small amounts of water (around 6%) can cause a dramatic drop in Tg by approximately 80°C.[7] Under fully hydrated conditions, the Tg can be as low as 20°C.[8]

Other small molecules, such as polyols (e.g., glycerol), fatty acids (e.g., oleic acid), and polyethylene (B3416737) glycol (PEG), are also commonly used as plasticizers to modify the Tg and enhance the flexibility of zein films.[1][5] The addition of 20% oleic acid can lower the Tg of zein to 80°C.[5]

Denaturation Temperature (Td)

Denaturation is an irreversible process involving the disruption of the secondary and tertiary structures of the zein protein, leading to the loss of its native conformation.[1] This process is typically observed as an endothermic peak in a Differential Scanning Calorimetry (DSC) thermogram and is accompanied by an absorption of energy known as the enthalpy of denaturation (ΔH).[1] The denaturation temperature of zein is influenced by factors such as hydration and the presence of other compounds. For untreated zein, denaturation temperatures have been reported in the range of 58.5°C to over 112°C, depending on the specific conditions and the type of prolamin.[9][10]

Thermal Degradation

Zein is thermally stable up to approximately 280°C.[5] Thermogravimetric analysis (TGA) shows that major weight loss for zein nanofibers occurs around 275-350°C.[11] The thermal degradation of zein typically occurs in stages, with initial weight loss attributed to the evaporation of water, followed by the degradation of plasticizers (if present), and finally the decomposition of the protein itself at higher temperatures.[12]

Mechanical Properties of Zein

The mechanical properties of zein, particularly in the form of films and fibers, are critical for its application in areas requiring structural integrity, such as packaging and tissue engineering.[3][13] Pure zein films are known to be brittle.[5][14] Therefore, plasticizers are essential to improve their flexibility and toughness.[5][15]

Tensile Properties

The key tensile properties used to characterize zein-based materials are Tensile Strength (TS), Young's Modulus (YM), and Elongation at Break (EB).

-

Tensile Strength (TS): This represents the maximum stress a material can withstand while being stretched or pulled before breaking. The tensile strength of pure zein film has been reported to be around 9.02 MPa.[3] However, this value is highly dependent on the presence and type of plasticizers.

-

Young's Modulus (YM): Also known as the elastic modulus, this is a measure of the material's stiffness. A higher YM indicates a more rigid material. For pure zein films, the Young's Modulus can be as high as 2.1 GPa.[14] The addition of plasticizers significantly reduces the YM. For example, incorporating 50% tributyl citrate (B86180) can decrease the YM of zein films from 409.86 MPa to 136.29 MPa.[16]

-

Elongation at Break (EB): This is the measure of a material's ductility, representing the percentage of elongation a material can undergo before it fractures. Pure zein films have a very low elongation at break, typically around 1-2%.[14][17] Plasticizers can dramatically increase the EB. For instance, the addition of a glycerol (B35011) and PEG mixture at 25% can increase the EB to 16.5%.[14]

The mechanical properties of zein films are also significantly affected by the relative humidity (RH) of the surrounding environment.[5] As RH increases, the tensile strength and Young's modulus of zein films generally decrease due to the plasticizing effect of absorbed water.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the thermal and mechanical properties of zein as reported in the literature.

Table 1: Thermal Properties of Zein

| Property | Condition | Value | Reference |

| Glass Transition Temperature (Tg) | Anhydrous/Bone-dry | 139 - 165 °C | [5][7] |

| With 6% water | ~59 °C (drop of ~80°C) | [7] | |

| Fully hydrated | ~20 °C | [8] | |

| With 20% oleic acid | 80 °C | [5] | |

| With various plasticizers (fatty acids, polyols) | 47 - 80 °C | [18] | |

| Denaturation Temperature (Td) | Untreated | 58.5 °C | [10] |

| Highland barley prolamin (for comparison) | 112.41 °C | [9] | |

| Thermal Degradation Temperature | Onset of major weight loss | 275 - 350 °C | [5][11] |

Table 2: Mechanical Properties of Zein Films

| Property | Condition | Value | Reference |

| Tensile Strength (TS) | Pure zein film | 9.02 - 19.4 MPa | [3][14] |

| With 10% glycerol | ~10 MPa | [19] | |

| Zein-oleic acid film | 8.5 MPa | [19] | |

| With 25% glycerol and PEG mix | 4.2 MPa | [14] | |

| Young's Modulus (YM) | Pure zein film | 1.4 - 2.1 GPa | [14] |

| Zein-oleic acid film | 5.02 MPa | [19] | |

| With 25% glycerol and PEG mix | 0.12 GPa | [14] | |

| With 50% tributyl citrate | 136.29 MPa | [16] | |

| Elongation at Break (EB) | Pure zein film | 0.97 - 2.5 % | [14] |

| Zein-oleic acid film | 10.62 % | [19] | |

| With 25% glycerol and PEG mix | 16.5 % | [14] |

Experimental Protocols

Accurate characterization of zein's thermal and mechanical properties relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is the primary technique for determining the glass transition and denaturation temperatures of zein.[1][20]

-

Sample Preparation:

-

Anhydrous Zein: Dry zein powder under vacuum at approximately 60°C to remove all moisture.[1]

-

Hydrated Zein: Equilibrate zein powder in a controlled humidity chamber or by adding a calculated amount of water to achieve the desired moisture content. Allow the sample to equilibrate for at least 24 hours in a sealed container.[1]

-

Plasticized Zein: Prepare a solution of zein and the plasticizer in a suitable solvent (e.g., aqueous ethanol). Cast the solution into a film and allow it to dry completely.[1]

-

-

DSC Analysis:

-

Accurately weigh 3-6 mg of the prepared zein sample into an aluminum DSC pan and hermetically seal it. Use an empty sealed pan as a reference.[1][10]

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a starting temperature, for example, 25°C.[1]

-

Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature that encompasses the expected transitions (e.g., 200°C).[1][10]

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[1]

-

-

Data Interpretation:

Thermogravimetric Analysis (TGA) for Thermal Degradation

TGA is used to measure the thermal stability and degradation profile of zein.

-

Sample Preparation: Place a small, accurately weighed amount of the zein sample (typically 5-10 mg) into a TGA sample pan.

-

TGA Analysis:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate, such as 10°C/min, over a wide temperature range (e.g., 30°C to 700°C).[12]

-

Continuously monitor and record the sample's weight as a function of temperature.

-

-

Data Interpretation: The resulting TGA curve plots percentage weight loss versus temperature. The onset of degradation is often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.[11][12]

Tensile Testing for Mechanical Properties

Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of zein films.

-

Sample Preparation:

-

Cast zein films of uniform thickness.

-

Cut the films into rectangular strips of specific dimensions (e.g., 100 mm long and 15 mm wide) according to standards like ASTM D882-12.[19]

-

Condition the samples at a specific relative humidity and temperature for a set period before testing, as these factors significantly influence the mechanical properties.[5]

-

-

Tensile Analysis:

-

Mount the film strip in the grips of a texture analyzer or a universal testing machine.[19]

-

Apply a uniaxial tensile load to the film at a constant crosshead speed until the film breaks.

-

Record the force and elongation data throughout the test.

-

-

Data Calculation:

-

Tensile Strength (TS): Calculated by dividing the maximum load by the original cross-sectional area of the film.

-

Young's Modulus (YM): Determined from the initial linear portion of the stress-strain curve.

-

Elongation at Break (EB): Calculated as the percentage increase in length of the film at the point of fracture relative to its initial length.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermal and mechanical properties of zein.

Caption: Experimental workflow for the thermal analysis of zein.

Caption: Experimental workflow for the mechanical testing of zein films.

Caption: Logical relationships of factors influencing zein's properties.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Research on the Properties of Zein, Soy Protein Isolate, and Wheat Gluten Protein-Based Films Containing Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cerealsgrains.org [cerealsgrains.org]

- 8. Structural transitions and molecular interactions of zein induced by ethanol and extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.techscience.cn [cdn.techscience.cn]

- 13. Electrospun Zein Fibers Incorporating Poly(glycerol sebacate) for Soft Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 15. researchgate.net [researchgate.net]

- 16. Improved mechanical property and water resistance of zein films by plasticization with tributyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 18. researchgate.net [researchgate.net]

- 19. Biodegradable Zein-Based Blend Films: Structural, Mechanical and Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. contractlaboratory.com [contractlaboratory.com]

Zein Protein: A Technical Guide to its Biodegradability and Biocompatibility for Researchers and Drug Development Professionals

An In-depth Analysis of Zein (B1164903) as a Biomaterial for Advanced Therapeutic Applications

Zein, the primary storage protein from corn, is emerging as a frontrunner in the development of novel drug delivery systems and tissue engineering scaffolds. Its inherent biodegradability, biocompatibility, and versatile processability make it an attractive alternative to synthetic polymers. This technical guide provides a comprehensive overview of the biodegradability and biocompatibility of zein, offering researchers, scientists, and drug development professionals a detailed resource complete with quantitative data, experimental protocols, and visual representations of key biological processes.

Biodegradability of Zein: Mechanisms and Quantification

The degradation of zein-based biomaterials is a critical factor influencing their performance in vivo, dictating drug release kinetics and the rate of tissue integration. Degradation is primarily an enzymatic process, though environmental pH and moisture also play significant roles.

Enzymatic Degradation

Zein is susceptible to degradation by various proteases, with the rate and extent of degradation dependent on the specific enzyme, its concentration, and the surrounding pH. Key enzymes involved in the breakdown of zein include pepsin and trypsin, which are relevant to oral drug delivery, and other proteases present in physiological environments.

dot

An In-depth Technical Guide to the Types and Fractions of Zein Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zein (B1164903), the primary storage protein found in corn ( Zea mays ), is a versatile and biodegradable biopolymer with significant potential in the pharmaceutical, biomedical, and food industries.[1][2] Its unique physicochemical properties, such as hydrophobicity and film-forming capabilities, are dictated by the complex mixture of its constituent protein fractions.[3] A thorough understanding of these fractions is paramount for researchers and drug development professionals seeking to harness zein for novel applications, from controlled drug release systems to biocompatible scaffolds.[2][4] This technical guide provides a comprehensive overview of the different types and fractions of zein, their quantitative characteristics, and detailed experimental protocols for their separation and analysis.

Classification of Zein Proteins

Zein is broadly classified into four main fractions based on their differential solubility in aqueous alcohol solutions: alpha (α), beta (β), gamma (γ), and delta (δ)-zein.[5][6][7] These fractions vary in their molecular weight, amino acid composition, and structural organization within the protein bodies of the corn endosperm.[8][9]

-

α-Zein: The most abundant fraction, accounting for 70-85% of the total zein.[4][6] It is soluble in 50-95% aqueous ethanol (B145695) or isopropanol (B130326) and is primarily responsible for the hydrophobicity and film-forming properties of zein.[5][6] α-zein consists of two major polypeptides with molecular weights of approximately 19 kDa and 22 kDa.[1][6]

-

β-Zein: Comprising 10-15% of the total zein, this fraction is soluble in 60% aqueous ethanol, particularly in the presence of a reducing agent.[6] It has a molecular weight of around 14-17 kDa.[6]

-

γ-Zein: This fraction makes up 5-10% of the total zein and is soluble in 60% aqueous ethanol, also benefiting from the presence of a reducing agent.[6][10] It is unique in that it is also soluble in water at an acidic pH.[6] γ-zein is composed of polypeptides with molecular weights of 16 kDa and 27 kDa.[6]

-

δ-Zein: The least abundant fraction, with a molecular weight of approximately 10 kDa.[7]

Quantitative Data Summary

For ease of comparison, the quantitative data for the different zein protein fractions are summarized in the tables below.

Table 1: Molecular Weight and Relative Abundance of Zein Protein Fractions

| Zein Fraction | Molecular Weight (kDa) | Relative Abundance (%) |

| α-Zein | 19 and 22 | 75 - 85 |

| β-Zein | 14 - 17 | 10 - 15 |

| γ-Zein | 16 and 27 | 5 - 10 |

| δ-Zein | 10 | < 5 |

(Data sourced from multiple references, including 2, 3, 4)

Table 2: Solubility Characteristics of Zein Protein Fractions

| Zein Fraction | Solubility |

| α-Zein | Soluble in 50-95% (v/v) aqueous ethanol or isopropanol; Insoluble in water.[6] |

| β-Zein | Soluble in 60% (v/v) aqueous ethanol, particularly with a reducing agent; Insoluble in 95% ethanol.[6] |

| γ-Zein | Soluble in 60% (v/v) aqueous ethanol, especially with a reducing agent; Also soluble in water at acidic pH.[6] |

| δ-Zein | Soluble in aqueous alcohol solutions with a reducing agent. |

Experimental Protocols

The following section details the methodologies for the extraction and fractionation of zein proteins, followed by their analysis using SDS-PAGE.

I. Sequential Extraction of Zein Fractions

This protocol allows for the separation of zein fractions based on their differential solubility.

Materials:

-

Corn gluten meal

-

70% (v/v) ethanol

-

95% (v/v) ethanol

-

60% (v/v) ethanol

-

Reducing agent (e.g., 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT))

-

Centrifuge

-

Stir plate and stir bar

Procedure:

-

Initial Extraction (α-zein rich):

-

Suspend corn gluten meal in 70% (v/v) ethanol at a 1:5 solid-to-solvent ratio.[7]

-

Stir the suspension for 2 hours at room temperature.

-

Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the insoluble material.

-

The supernatant contains the majority of the α-zein fraction.

-

-

β- and γ-Zein Fractionation:

-

Wash the pellet from the previous step with 95% ethanol to remove any residual α-zein and centrifuge again.[6]

-

Resuspend the washed pellet in 60% (v/v) ethanol containing a reducing agent (e.g., 20 mM DTT) at a concentration of 50 mg/mL.[6]

-

Stir the solution for 2 hours at room temperature to solubilize the β- and γ-zeins.

-

Centrifuge the solution at 10,000 x g for 20 minutes. The supernatant will contain the β- and γ-zein fractions.

-

II. Analysis of Zein Fractions by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique to separate proteins based on their molecular weight.

Materials:

-

Extracted zein fractions

-

Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)

-

12% polyacrylamide gel

-

Pre-stained molecular weight marker

-

Electrophoresis apparatus and power supply

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (methanol and acetic acid)

-

Gel documentation system

Procedure:

-

Sample Preparation:

-

Gel Electrophoresis:

-

Load 10-20 µg of the prepared protein sample into the wells of a 12% polyacrylamide gel.[7]

-

Include a pre-stained molecular weight marker in one of the wells.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

-

-

Staining and Visualization:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour with gentle agitation.[7]

-

Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.[7]

-

Visualize and document the gel using a gel documentation system.

-

Visualizations

Experimental Workflow for Zein Fractionation and Analysis

The following diagram illustrates the logical workflow from the initial extraction of zein from corn gluten meal to the final analysis of the protein fractions by SDS-PAGE.

Caption: Workflow for zein extraction, fractionation, and analysis.

Conclusion

The classification of zein into its α, β, γ, and δ fractions is fundamental to understanding its functional properties. The distinct solubility profiles of these fractions allow for their effective separation through sequential extraction protocols. Subsequent analysis by techniques such as SDS-PAGE provides a clear profile of the extracted fractions, enabling researchers to correlate specific fractions with desired material characteristics. This in-depth knowledge is crucial for the rational design and development of zein-based materials for advanced applications in drug delivery and biotechnology.

References

- 1. Zein - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 5. books.rsc.org [books.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Changes in the zein composition of protein bodies during maize endosperm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Food-Packing, Pharmaceutical and Biomedical Applications of Zein and Zein-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Amino Acid Composition of Zein Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zein (B1164903), the primary storage protein found in maize (corn), is a versatile and biocompatible prolamine with significant potential in the pharmaceutical, biomedical, and food industries. Its unique physicochemical properties, including its solubility in aqueous alcohol solutions and its ability to form films and nanoparticles, are dictated by its distinct amino acid composition. This technical guide provides an in-depth analysis of the amino acid profile of zein, details the experimental protocols for its determination, and offers a visual representation of the analytical workflow. A thorough understanding of zein's molecular makeup is crucial for its effective application in drug delivery systems, biodegradable materials, and nutritional formulations.

Zein is not a single protein but a heterogeneous mixture of polypeptides classified into four main subfamilies: α-zein, β-zein, γ-zein, and δ-zein.[1] These classes are differentiated by their solubility, molecular weight, and, most importantly, their amino acid composition.[1] Generally, zein is characterized by a high proportion of nonpolar amino acids, which contributes to its hydrophobicity and insolubility in water.[2] It is particularly rich in glutamine, leucine, proline, and alanine, while being notably deficient in the essential amino acids lysine (B10760008) and tryptophan.[3][4] This compositional imbalance has nutritional implications but also confers unique properties for various applications.

Data Presentation: Amino Acid Composition of Zein and its Fractions

The following table summarizes the quantitative amino acid composition of total zein and its different fractions. The values are expressed as a percentage of the total amino acids and are compiled from various sources to provide a comparative overview. It is important to note that the exact composition can vary depending on the maize variety and the analytical methods employed.[1]

| Amino Acid | Total Zein (%) | α-Zein (%) | β-Zein (%) | γ-Zein (%) | δ-Zein (%) |

| Glutamine/Glutamic Acid | 21-26 | High | Moderate | High | Moderate |

| Leucine | ~20 | High | Moderate | Low | Low |

| Proline | ~10 | High | Moderate | High | Moderate |

| Alanine | ~10 | High | Moderate | Low | Low |

| Phenylalanine | High | High | Moderate | Low | Low |

| Isoleucine | High | High | Moderate | Low | Low |

| Valine | Moderate | Moderate | Moderate | Low | Low |

| Serine | Moderate | Moderate | Moderate | High | Moderate |

| Threonine | Moderate | Moderate | Moderate | Moderate | Moderate |

| Tyrosine | Moderate | Moderate | Moderate | Moderate | Moderate |

| Asparagine/Aspartic Acid | Moderate | Moderate | Moderate | Moderate | Moderate |

| Glycine | Low | Low | Low | High | Moderate |

| Histidine | Low | Low | Low | High | Low |

| Arginine | Low | Low | Low | Low | Low |

| Cysteine | Low | Low | High (4%) | High (7%) | Low |

| Methionine | Low | Low | High (11%) | Low | High (22%) |

| Lysine | Very Low | Very Low | Low | Low | Low |

| Tryptophan | Very Low | Very Low | Low | Low | Low |

Note: "High," "Moderate," and "Low" are qualitative descriptors to indicate relative abundance where precise numerical ranges are not consistently available across all fractions. The α-zeins, which constitute about 70% of the total zein, are notably lacking in methionine, lysine, and tryptophan.[4] In contrast, β- and δ-zeins are rich in sulfur-containing amino acids, with δ-zein having a particularly high methionine content (22%) and γ-zein being abundant in cysteine (7%).[4]

Experimental Protocols

The determination of the amino acid composition of zein involves a multi-step process that includes protein extraction and purification, hydrolysis of the protein into its constituent amino acids, and subsequent separation and quantification of these amino acids.

Zein Extraction and Purification

This protocol describes a common laboratory method for the extraction and purification of zein from corn gluten meal.

Materials:

-

Corn Gluten Meal (CGM)

-

70% (v/v) aqueous ethanol (B145695)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Centrifuge and centrifuge tubes

-

Stirring hot plate

-

Vacuum filter

-

Lyophilizer (freeze-dryer)

Procedure:

-

Slurry Preparation: Prepare a slurry of CGM in 70% aqueous ethanol (e.g., 1:5 w/v).

-

pH Adjustment: Adjust the pH of the slurry to approximately 6.8 with NaOH.

-

Extraction: Stir the slurry at room temperature for a specified period (e.g., 2 hours) to dissolve the zein.

-

Centrifugation: Centrifuge the slurry to pellet the insoluble components.

-

Supernatant Collection: Carefully decant the supernatant containing the dissolved zein.

-

Precipitation: Adjust the pH of the supernatant to the isoelectric point of zein (around pH 5.5) with HCl to precipitate the zein.

-

Collection of Zein: Centrifuge the solution to collect the precipitated zein pellet.

-

Washing: Wash the zein pellet with deionized water to remove impurities.

-

Lyophilization: Freeze-dry the purified zein pellet to obtain a fine powder.

Acid Hydrolysis of Zein Protein

This protocol outlines the standard method for hydrolyzing zein into its individual amino acids for analysis.[5]

Materials:

-

Purified zein powder

-

6 M Hydrochloric Acid (HCl)

-

Phenol (optional, to protect tyrosine)

-

Hydrolysis tubes

-

Vacuum pump

-

Heating block or oven

-

Nitrogen gas

Procedure:

-

Sample Preparation: Accurately weigh a small amount of purified zein (e.g., 1-5 mg) into a hydrolysis tube.

-

Acid Addition: Add a sufficient volume of 6 M HCl (and a crystal of phenol, if desired) to the tube.

-

Degassing: Freeze the sample in a dry ice/acetone bath and evacuate the tube using a vacuum pump to remove oxygen, which can degrade certain amino acids.

-

Sealing: Seal the tube under vacuum.

-

Hydrolysis: Place the sealed tube in a heating block or oven at 110°C for 24 hours.[5]

-

Drying: After hydrolysis, cool the tube, carefully open it, and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for amino acid analysis.

Amino Acid Analysis by Ion-Exchange Chromatography (IEC)

This protocol provides a general overview of the separation and quantification of amino acids using IEC with post-column ninhydrin (B49086) derivatization.[6][7]

Materials:

-

Zein hydrolysate

-

Amino acid standards

-

Ion-exchange chromatography system

-

Cation-exchange column

-

Elution buffers (typically a series of buffers with increasing pH and/or ionic strength)

-

Ninhydrin reagent

-

Heating coil

-

Photometric detector

Procedure:

-

System Equilibration: Equilibrate the ion-exchange column with the starting elution buffer.

-

Sample Injection: Inject the reconstituted zein hydrolysate onto the column.

-

Chromatographic Separation: Elute the amino acids from the column using a gradient of elution buffers. The separation is based on the differential charge and affinity of the amino acids for the ion-exchange resin.[8]

-

Post-Column Derivatization: Mix the column effluent with the ninhydrin reagent and pass it through a heating coil to facilitate the color-forming reaction.

-

Detection: Monitor the absorbance of the derivatized amino acids at a specific wavelength (e.g., 570 nm for most amino acids and 440 nm for proline) using a photometric detector.

-

Quantification: Identify and quantify the individual amino acids by comparing the retention times and peak areas of the sample to those of the amino acid standards.

Amino Acid Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common approach for amino acid analysis using pre-column derivatization followed by reversed-phase HPLC.[9][10]

Materials:

-

Zein hydrolysate

-

Amino acid standards

-

Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines, 9-fluorenylmethyl chloroformate (FMOC) for secondary amines)

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Mobile phase A (e.g., aqueous buffer)

-

Mobile phase B (e.g., acetonitrile (B52724) or methanol)

Procedure:

-

Pre-column Derivatization: React the zein hydrolysate with the derivatizing reagent(s) to form fluorescent or UV-absorbing derivatives of the amino acids.

-

Sample Injection: Inject the derivatized sample onto the reversed-phase column.

-

Chromatographic Separation: Separate the derivatized amino acids using a gradient elution with mobile phases A and B. The separation is based on the hydrophobicity of the derivatives.

-

Detection: Detect the separated amino acid derivatives using a fluorescence or UV detector at the appropriate excitation and emission or absorption wavelengths.

-

Quantification: Identify and quantify the individual amino acids by comparing the retention times and peak areas of the sample to those of the derivatized amino acid standards.

Mandatory Visualization

Caption: Workflow for determining the amino acid composition of zein protein.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. keypublishing.org [keypublishing.org]

- 6. 193.16.218.141 [193.16.218.141]

- 7. pickeringlabs.com [pickeringlabs.com]

- 8. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 9. agilent.com [agilent.com]

- 10. myfoodresearch.com [myfoodresearch.com]

Methodological & Application

Application Notes and Protocols for Zein Protein Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zein (B1164903), a class of prolamine proteins derived from corn, has emerged as a promising biomaterial for the development of nanoparticles in drug delivery and other biomedical applications.[1][2][3] Its biocompatibility, biodegradability, and ability to encapsulate both hydrophobic and hydrophilic compounds make it an attractive candidate for formulating advanced therapeutic systems.[2][4] This document provides detailed protocols for the synthesis of zein nanoparticles via two common methods: antisolvent precipitation and the pH-driven method. Additionally, it includes a summary of key quantitative data and visual workflows to guide researchers in the successful formulation and characterization of these nanoparticles.

Key Synthesis Strategies and Quantitative Data Overview

Several methods have been developed for the synthesis of zein nanoparticles, with antisolvent precipitation and the pH-driven method being among the most widely adopted due to their relative simplicity and scalability.[1][5][6] The choice of method and experimental parameters significantly influences the physicochemical properties of the resulting nanoparticles, such as size, surface charge, and encapsulation efficiency. The following tables summarize typical quantitative data obtained from these methods.

Table 1: Influence of Synthesis Parameters on Zein Nanoparticle Properties (Antisolvent Precipitation)

| Parameter | Range/Value | Effect on Particle Size | Effect on Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

| Zein Concentration | 0.4%–0.8% w/v | Increases with increasing concentration | May increase at higher concentrations | 39.7%–68.4% | [7] |

| Ethanol (B145695) Concentration | 55%–95% (v/v) | Decreases with increasing ethanol concentration (up to 90%) | Generally lower at optimal ethanol concentrations | Varies with drug and other parameters | [1][8] |

| Solvent to Antisolvent Ratio | 1:2 to 1:10 | Can be optimized to achieve smaller sizes | Lower PDI at optimal ratios | Varies | [9] |

| Stirring/Homogenization Speed | 1,200 rpm - 15,000 rpm | Smaller particles at higher shear rates | Lower PDI at higher shear rates | Varies | [7][8][10] |

| Encapsulated Agent | Curcumin, Resveratrol, etc. | Dependent on interaction with zein | Can be affected by drug loading | 62% - 95% | [2][11][12] |

Table 2: Typical Characteristics of Zein Nanoparticles Synthesized by the pH-Driven Method

| Encapsulated Agent | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Carvacrol (in Zein/Sodium Caseinate NPs) | 50–200 | Not specified | Not specified | 77.96%–82.19% | [1] |

| Curcumin (in Zein/Tea Saponin NPs) | 100–250 | Not specified | Not specified | 83.73% | [1] |

| 6,7-dihydroxycoumarin (with stabilizers) | ~365 | < 0.3 | -11.34 | ~62% | [11][13] |

| Blank Nanoparticles | ~460 | < 0.3 | -16 | N/A | [11][13] |

Experimental Protocols

Protocol 1: Antisolvent Precipitation Method

This method, also known as liquid-liquid dispersion or nanoprecipitation, is based on the differential solubility of zein in aqueous ethanol and water.[6][14] The rapid introduction of an aqueous antisolvent to a zein-ethanol solution causes the protein to precipitate into nanoparticles.

Materials:

-

Zein powder

-

Ethanol (70-90% v/v)

-

Deionized water

-

Hydrophobic bioactive agent (e.g., curcumin, quercetin)

-

Magnetic stirrer

-

Syringe pump (optional, for controlled addition)

-

Centrifuge

-

Rotary evaporator (optional)

-

Lyophilizer (optional)

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve zein powder in an aqueous ethanol solution (e.g., 80% ethanol) to a final concentration of 1-5 mg/mL.[9]

-

Stir the solution until the zein is completely dissolved.

-

If encapsulating a bioactive agent, dissolve it in the zein-ethanol solution. The concentration will depend on the desired drug loading.[9]

-

-

Nanoparticle Formation:

-

Place a defined volume of deionized water (antisolvent) in a beaker and stir vigorously with a magnetic stirrer at room temperature.

-

Slowly add the organic phase (zein solution) dropwise into the deionized water under constant stirring.[9] A syringe pump can be used for a controlled and reproducible addition rate. The volume ratio of the organic phase to the aqueous phase is a critical parameter, typically ranging from 1:2 to 1:10.[9]

-

The rapid decrease in ethanol concentration causes zein to self-assemble and precipitate, forming nanoparticles and entrapping the bioactive agent.[14]

-

-

Solvent Removal and Nanoparticle Collection:

-

(Optional) To remove ethanol, the nanoparticle suspension can be stirred overnight in a fume hood or subjected to rotary evaporation at a controlled temperature (e.g., 40°C).[9][15]

-

Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 20-30 minutes).[9]

-

Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unencapsulated bioactive and residual ethanol.[9]

-

Repeat the centrifugation and washing steps 2-3 times.[9]

-

-

Storage:

-

The final nanoparticle pellet can be resuspended in deionized water or a suitable buffer for immediate use.

-

For long-term storage, the nanoparticle suspension can be lyophilized.[15]

-